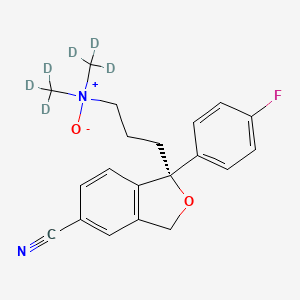
(R)-Citalopram-d6 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Citalopram-d6 N-Oxide is a deuterated derivative of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d6 N-Oxide replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 N-Oxide typically involves the oxidation of ®-Citalopram-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of ®-Citalopram-d6 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: ®-Citalopram-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Citalopram-d6 N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of ®-Citalopram.
Biology: Helps in understanding the biological activity and interaction of ®-Citalopram with various enzymes and receptors.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of ®-Citalopram, aiding in the development of more effective antidepressants.
Industry: Utilized in the quality control and validation of pharmaceutical formulations containing ®-Citalopram.
Mechanism of Action
®-Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is similar to that of ®-Citalopram, but the presence of deuterium atoms can alter the metabolic stability and interaction with enzymes. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic neurotransmission.
Comparison with Similar Compounds
®-Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
(S)-Citalopram: The enantiomer of ®-Citalopram, also an SSRI with higher potency.
Escitalopram: The S-enantiomer of citalopram, known for its higher efficacy and selectivity.
Uniqueness: ®-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. This compound serves as a valuable tool in research to understand the behavior of ®-Citalopram and its derivatives in biological systems.
Properties
IUPAC Name |
3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-LDYDPMPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)
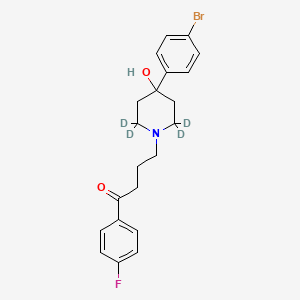
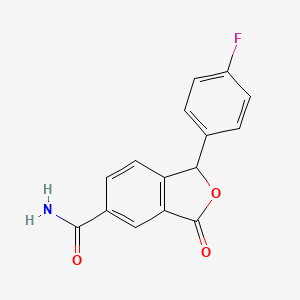

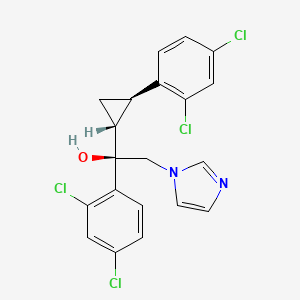
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
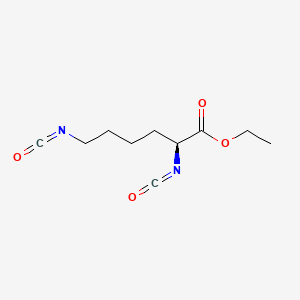
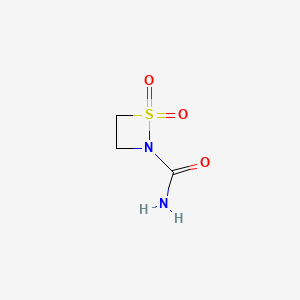
![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)
![[(1S,4S,5R,8S)-4,8,11-trimethyl-3,7-dioxo-2-oxatricyclo[6.5.0.01,5]tridec-10-en-9-yl] 4-methoxybenzoate](/img/structure/B564216.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

